6-Oxocholestan-3-yl acetate
Description
6-Oxocholestan-3-yl acetate is a sterol-derived compound characterized by a cholestane backbone (a tetracyclic steroid nucleus) modified with an oxo (keto) group at position 6 and an acetate ester at position 3.
Properties
CAS No. |
1256-83-3 |
|---|---|
Molecular Formula |
C29H48O3 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
InChI Key |
QGGRDHGCNNAWIE-XVDRVFFOSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxocholestan-3-yl acetate typically involves the acetylation of 6-oxocholestan-3beta-ol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from cholesterol or other sterol precursors. The process includes oxidation, reduction, and acetylation steps, each requiring specific reagents and conditions to achieve high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at C6 and hydroxyl precursor sites enable selective oxidation pathways:
-
Key Finding : Periodate (HIO₄) oxidation of cholesterol derivatives yields 6-oxocholestan-3β,5α-diol (OCDO) as a major product in a one-step synthesis (30% yield) .
Reduction Reactions
The C6 ketone is susceptible to reduction, enabling access to hydroxylated derivatives:
-
Mechanistic Insight : NaBH₄ selectively reduces ketones to secondary alcohols without affecting ester groups, while LiAlH₄ may require controlled conditions to avoid ester hydrolysis .
Substitution Reactions
The acetate group at C3 undergoes nucleophilic substitution or transesterification:
-
Industrial Application : Substitution with bromine (e.g., 5-bromo derivatives) generates intermediates for studying cholesterol metabolism.
Hydrolysis and Saponification
The acetate ester is hydrolyzed under acidic or basic conditions:
Stability and Reactivity Trends
Scientific Research Applications
6-Oxocholestan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: Studies often focus on its role in cellular processes and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 6-Oxocholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid metabolism and influence cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect cholesterol biosynthesis and steroid hormone regulation .
Comparison with Similar Compounds
7-Oxocholesteryl Acetate
Structural Differences :
- Oxo Position : 6-Oxocholestan-3-yl acetate has a ketone at position 6, whereas 7-oxocholesteryl acetate (MFCD00021124) features a ketone at position 7 .
- Backbone Saturation : The cholestane backbone in this compound is fully saturated, while 7-oxocholesteryl acetate retains a double bond at position 5-6 (cholest-5-en-3-β-yl acetate backbone) .
Functional Implications :
- The positional isomerism of the oxo group may influence polarity, solubility, and interactions with lipid-processing enzymes (e.g., cholesterol oxidases).
- The unsaturated backbone in 7-oxocholesteryl acetate could enhance rigidity and alter membrane integration compared to the saturated cholestane framework.
2-Oxoindolin-3-yl Acetate
Core Structure and Functional Groups :
- Unlike the steroid backbone of this compound, 2-oxoindolin-3-yl acetate is based on an indolinone core (a bicyclic aromatic system) with an oxo group at position 2 and an acetate at position 3 .
Physicochemical Properties :
- Crystallinity : Single-crystal X-ray diffraction data for 2-oxoindolin-3-yl acetate reveal high structural precision (R factor = 0.037), suggesting stable crystalline packing, which may differ from the lipidic solid-state behavior of sterol acetates .
- Reactivity: The aromatic indolinone system may confer distinct electronic properties, influencing ester hydrolysis rates or interactions with biological targets.
Comparison with Functionally Related Acetates
Simple Alkyl Acetates (e.g., Hexyl Acetate, cis-3-Hexenyl Acetate)
Structural Simplicity vs. Complexity :
Experimental vs. Predicted Properties :
- Data from Molecules (2014) highlight discrepancies between predicted and experimental values for properties such as solubility or partition coefficients (Table 1). For example:
| Compound | Predicted Values (×10⁷) | Experimental Values (×10⁷) |
|---|---|---|
| Hexyl acetate | 10 | 8 |
| cis-3-Hexenyl acetate | 6 | 4 |
| Allyl hexanoate | 4 | 2 |
- Sterol acetates like this compound are expected to exhibit significantly lower volatility and higher molecular weight compared to these simpler esters, impacting their industrial applications (e.g., fragrances vs. pharmaceuticals).
6-Oxo-6H-benzo[c]chromen-3-yl Acetate
Aromatic vs. Aliphatic Systems :
- This compound features a benzochromene backbone fused with an aromatic ring, contrasting with the aliphatic cholestane structure. Both share oxo and acetate groups, but the aromatic system in the former may enhance UV absorption and photostability .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 6-Oxocholestan-3-yl acetate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via acetylation of 6-oxocholestanol using acetic anhydride or acetyl chloride under controlled anhydrous conditions. Purity optimization involves chromatographic purification (e.g., silica gel column chromatography) and validation via TLC or HPLC. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) enhances crystallinity. Critical parameters include reaction temperature (20–40°C) and stoichiometric excess of acetylating agents .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the acetate group (δ ~2.0 ppm for methyl protons) and the oxo group at C6. Mass spectrometry (EI-MS or HRMS) validates molecular weight (e.g., [M+H]⁺ peak). Complementary techniques include FT-IR (C=O stretch at ~1740 cm⁻¹) and GC-MS for purity assessment. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What preliminary biological roles of this compound have been identified in lipid metabolism studies?
- Methodological Answer : Early studies suggest its role as a cholesterol analog in membrane fluidity modulation. In vitro assays using liposome models or cell cultures (e.g., hepatic or macrophage lines) can assess its incorporation into lipid bilayers. Radiolabeled tracers (³H or ¹⁴C) track metabolic turnover, while fluorescence polarization assays quantify membrane rigidity changes .
Advanced Research Questions
Q. How does this compound interact with lipid rafts, and what experimental designs can elucidate its mechanistic role?
- Methodological Answer : Lipid raft interactions are studied via detergent-resistant membrane (DRM) isolation followed by LC-MS/MS quantification. Fluorescence resonance energy transfer (FRET) or super-resolution microscopy (e.g., STED) visualizes colocalization with raft markers like flotillin. Computational molecular dynamics simulations (e.g., GROMACS) model sterol packing efficiency, while knockout cell lines (e.g., NPC1-deficient) assess transport dependencies .
Q. How can researchers resolve contradictions in reported data on the compound’s pro- or anti-atherogenic effects?
- Methodological Answer : Contradictory outcomes often arise from model variability (e.g., animal vs. cell culture). Standardize experimental conditions:
- Use isogenic cell lines and controlled LDL/HDL ratios.
- Conduct dose-response studies (1–100 µM) to identify biphasic effects.
- Perform meta-analyses of published datasets (e.g., PRISMA guidelines) to contextualize discrepancies. Validate findings using orthogonal assays (e.g., qPCR for inflammatory markers vs. oxysterol quantification via LC-MS) .
Q. What in silico strategies are effective for predicting the compound’s binding affinities to nuclear receptors (e.g., LXR, FXR)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with receptor crystal structures (PDB IDs: 1UHL for LXRα) predicts binding poses. Free-energy perturbation (FEP) or MM-GBSA calculations refine affinity estimates. Validate predictions with competitive binding assays (TR-FRET) using recombinant receptors and fluorescent ligands (e.g., T0901317 for LXR). Cross-species comparisons (human vs. murine receptors) address translational relevance .
Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?
- Methodological Answer : Nanoformulation with lipid-polymer hybrids (e.g., PLGA nanoparticles) enhances solubility. Stability testing under physiological conditions (pH 7.4, 37°C) includes:
- Dynamic light scattering (DLS) for particle size monitoring.
- Accelerated degradation studies (e.g., 40°C/75% RH) with UPLC-MS stability-indicating assays.
- Surface functionalization (PEGylation) or cyclodextrin encapsulation reduces hydrolysis of the acetate group .
Data Analysis and Reporting Guidelines
- Contradiction Analysis : Use iterative triangulation of in vitro, in silico, and ex vivo data to validate hypotheses .
- Tables for Comparative Studies : Include parameters like IC₅₀ values, partition coefficients (log P), and binding energies in tabular formats, citing original datasets .
- Ethical Reporting : Disclose model limitations (e.g., species-specific receptor affinities) and batch-to-batch variability in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
